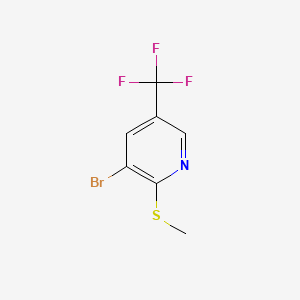

3-(4-Fluoro-3-methoxyphenyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic methods can yield phenols, including the Fries rearrangement , Bamberger rearrangement , hydrolysis of phenolic esters or ethers , and reduction of quinones . Specifically for 3-(4-Fluoro-3-methoxyphenyl)phenol , a four-step method was introduced by Yang and colleagues in 2016. It involves the Ullmann reaction catalyzed by copper, using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various substitution reactions due to the presence of the phenolic hydroxyl group. For instance, it may undergo electrophilic aromatic substitutions or nucleophilic aromatic substitutions . Additionally, the compound can be used as a substrate in metal-catalyzed cross-coupling reactions .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

The chemical structure and synthesis processes involving 3-(4-Fluoro-3-methoxyphenyl)phenol, or related compounds, highlight their significance in advancing chemical research. For instance, the synthesis of complex molecules such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol emphasizes the chemical's role in developing novel compounds with potential applications in material science and pharmaceuticals. This process involves orthorhombic space groupings and molecular interactions, demonstrating the compound's utility in exploring new chemical spaces and structural dynamics (Xu Liang, 2009).

Fluorescence and Sensing Applications

Research on derivatives of 3-(4-Fluoro-3-methoxyphenyl)phenol, such as benzoxazole and benzothiazole analogues, reveals their potential as fluorescent probes. These compounds exhibit sensitivity to pH changes and selectivity in sensing specific metal cations, like magnesium and zinc. This application is particularly valuable in biochemical and medical diagnostics, where precise molecule detection is crucial (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001).

Antioxidant and Radical Scavenging Activity

The effect of substituent groups on the radical scavenging activity of phenols, including compounds structurally similar to 3-(4-Fluoro-3-methoxyphenyl)phenol, has been studied to understand their potential as antioxidants. These studies use density functional theory to analyze the molecule's properties and activity, which can inform the development of new antioxidants for use in health, food, and cosmetic industries (A. Al‐Sehemi, A. Irfan, 2017).

Material Science and Polymerization

Innovative applications in material science, such as the enzymatic oxidative polymerization of 4-fluoroguaiacol (a compound related to 3-(4-Fluoro-3-methoxyphenyl)phenol), have been explored. This process results in novel materials with photoluminescent properties, demonstrating the compound's utility in creating materials with potential applications in electronics, photonics, and environmental sensing. The resulting materials exhibit unique fluorescence, offering insights into the development of new photoluminescent materials (Juvencio López, Erick M. Alonso-Omlin, J. Hernández-Alcántara, E. Bárzana, M. Gimeno, 2014).

Biological Activity and Drug Development

Research into the biochemical evaluation of compounds related to 3-(4-Fluoro-3-methoxyphenyl)phenol has led to the discovery of molecules with significant antiproliferative properties. These findings are crucial in the development of new anticancer agents, underscoring the compound's relevance in medical research and pharmacology. The investigation of structure-activity relationships has identified compounds that inhibit tubulin polymerization, disrupt microtubular structure, and induce apoptosis in cancer cells, highlighting the potential for developing novel therapeutic agents (Thomas F. Greene, Shu Wang, L. Greene, Seema M. Nathwani, J. K. Pollock, Azizah M Malebari, T. McCabe, B. Twamley, N. O’Boyle, D. Zisterer, M. Meegan, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-fluoro-3-methoxyphenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13-8-10(5-6-12(13)14)9-3-2-4-11(15)7-9/h2-8,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYODJWNWJVBCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683501 |

Source

|

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoro-3-methoxyphenyl)phenol | |

CAS RN |

1261957-92-9 |

Source

|

| Record name | [1,1′-Biphenyl]-3-ol, 4′-fluoro-3′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261957-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)

![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)